Pukateine, (+/-)-
CAS No.: 22150-86-3
Cat. No.: VC17256868
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22150-86-3 |
|---|---|
| Molecular Formula | C18H17NO3 |
| Molecular Weight | 295.3 g/mol |
| IUPAC Name | 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
| Standard InChI | InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3 |
| Standard InChI Key | IKMXUUHNYQWZBC-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Pukateine [(R)-11-hydroxy-1,2-methylenedioxyaporphine] belongs to the aporphine class of alkaloids, characterized by a tetracyclic framework with a benzylisoquinoline backbone. Its molecular formula is , and it features a methylenedioxy group at positions 1 and 2, along with a hydroxyl group at position 11 (Figure 1) . The stereochemistry at the 6a position confers chirality, with the (R)-enantiomer being the naturally occurring form.
Key Physicochemical Properties
-
Molecular Weight: 311.33 g/mol
-
Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO); poorly soluble in water .
The methylenedioxy moiety enhances its lipid solubility, facilitating blood-brain barrier penetration, while the hydroxyl group contributes to antioxidant activity .
Pharmacological Profile
Dopaminergic Activity
Pukateine demonstrates high affinity for dopamine receptors, with binding studies revealing IC values of 0.4 µM at D and 0.6 µM at D receptors in rat striatal membranes . This dual receptor interaction distinguishes it from classical dopaminergic agents, which typically exhibit selectivity for one receptor subtype.
In Vivo Effects
-
Contralateral Circling Behavior: Administration of 8 mg/kg pukateine in 6-hydroxydopamine-lesioned rats induced significant contralateral turning (12.5 ± 1.2 rotations/min), indicative of dopaminergic agonist activity .
-
Striatal Dopamine Elevation: Microdialysis experiments showed a 2.3-fold increase in extracellular dopamine levels (340 µM pukateine perfusion) .
Antioxidant Properties
Synthesis and Natural Extraction
Natural Isolation
Pukateine is extracted from the inner bark of Laurelia novae-zelandiae via decoction and subsequent purification. Traditional Māori methods involve boiling the bark to produce analgesic preparations .
Synthetic Routes
While total synthesis details remain limited, proposed pathways involve:
-
Benzylisoquinoline Precursor: Cyclization of reticuline derivatives under acidic conditions.
-
Methylenedioxy Formation: Use of dichloromethane and potassium carbonate .
Industrial-scale production remains challenging due to the compound’s structural complexity.
Therapeutic Applications and Comparative Analysis
Analgesic Properties
Historical use in Māori medicine aligns with morphine-like analgesic effects, though without reported opioid receptor binding . Mechanisms may involve indirect modulation of pain pathways via dopaminergic signaling.
Comparative Analysis with Related Alkaloids
Future Research Directions
-
Clinical Trials: Evaluate efficacy in Parkinson’s patients, focusing on motor symptoms and oxidative biomarkers.
-
Synthetic Optimization: Develop analogs with enhanced bioavailability and receptor selectivity.
-
Mechanistic Studies: Clarify interactions with non-dopaminergic systems (e.g., adrenergic, serotonergic).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume